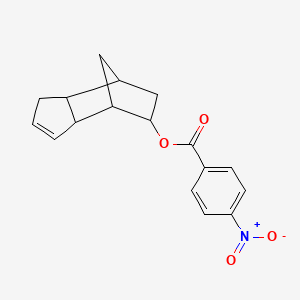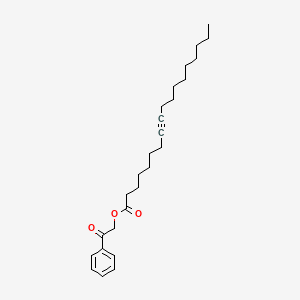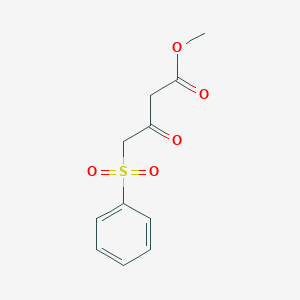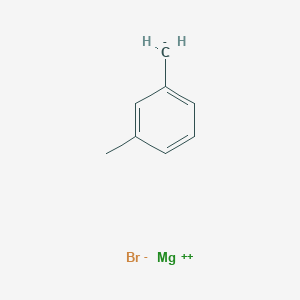![molecular formula C11H8N2O2S2 B14368770 2-[(4-Nitrophenyl)disulfanyl]pyridine CAS No. 91933-69-6](/img/structure/B14368770.png)
2-[(4-Nitrophenyl)disulfanyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Nitrophenyl)disulfanyl]pyridine is an organic compound characterized by the presence of a pyridine ring bonded to a disulfide linkage, which is further connected to a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)disulfanyl]pyridine typically involves the formation of the disulfide bond between a pyridine derivative and a nitrophenyl derivative. One common method involves the reaction of 2-mercaptopyridine with 4-nitrobenzenesulfenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
2-[(4-Nitrophenyl)disulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[(4-Nitrophenyl)disulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s disulfide linkage is of interest in the study of redox biology and the development of redox-active drugs.
Industry: Used in the development of specialty chemicals and materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-[(4-Nitrophenyl)disulfanyl]pyridine exerts its effects is largely dependent on its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox processes. The nitrophenyl group can also participate in electron transfer reactions, further contributing to its redox activity. These properties make it a valuable compound in the study of redox biology and the development of redox-active drugs.
類似化合物との比較
Similar Compounds
2-[(4-Nitrophenyl)thio]pyridine: Similar structure but with a thioether linkage instead of a disulfide bond.
2-[(4-Aminophenyl)disulfanyl]pyridine: Similar structure but with an amino group instead of a nitro group.
2-[(4-Nitrophenyl)disulfanyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[(4-Nitrophenyl)disulfanyl]pyridine is unique due to the combination of the pyridine ring and the nitrophenyl-disulfide linkage. This combination imparts specific electronic and redox properties that are not present in similar compounds. The presence of the nitro group also allows for further functionalization, making it a versatile building block in synthetic chemistry.
特性
CAS番号 |
91933-69-6 |
|---|---|
分子式 |
C11H8N2O2S2 |
分子量 |
264.3 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)disulfanyl]pyridine |
InChI |
InChI=1S/C11H8N2O2S2/c14-13(15)9-4-6-10(7-5-9)16-17-11-3-1-2-8-12-11/h1-8H |
InChIキー |
APSZXPLSHXTBAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)

![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)



![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)




